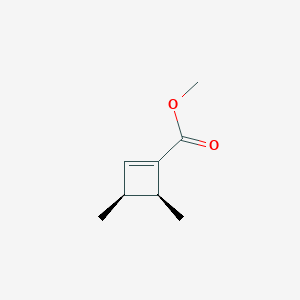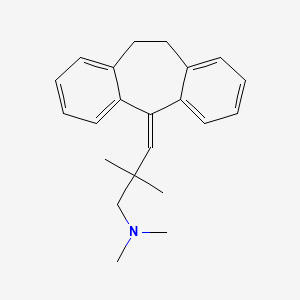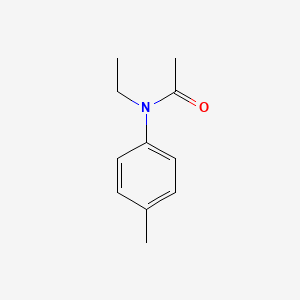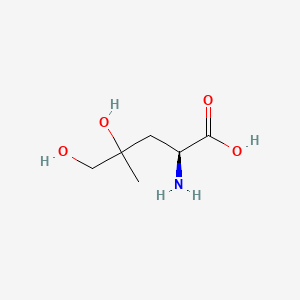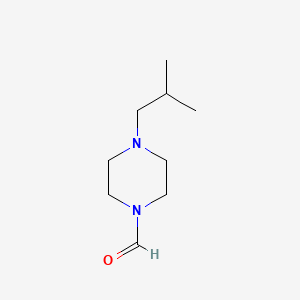
4-(2-Methylpropyl)piperazine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylpropyl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a piperazine ring substituted with a 2-methylpropyl group and an aldehyde functional group.
Vorbereitungsmethoden
The synthesis of 4-(2-Methylpropyl)piperazine-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of piperazine with 2-methylpropyl bromide under basic conditions to introduce the 2-methylpropyl group. This is followed by the oxidation of the resulting intermediate to form the aldehyde group. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
4-(2-Methylpropyl)piperazine-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the 2-methylpropyl group can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Methylpropyl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Piperazine derivatives are explored for their potential therapeutic applications, including as anti-tubercular agents and kinase inhibitors.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Methylpropyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
4-(2-Methylpropyl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as 4-methylpiperazine-1-carbaldehyde. While both compounds share the piperazine ring and aldehyde functional group, the presence of the 2-methylpropyl group in this compound imparts unique chemical and biological properties. Similar compounds include:
- 4-methylpiperazine-1-carbaldehyde
- N-methylpiperazine
- Piperazine-1-carbaldehyde
These compounds differ in their substituents and functional groups, leading to variations in their reactivity and biological activities.
Eigenschaften
CAS-Nummer |
21863-68-3 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-(2-methylpropyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C9H18N2O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
AXXHITGPZZKPSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1CCN(CC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


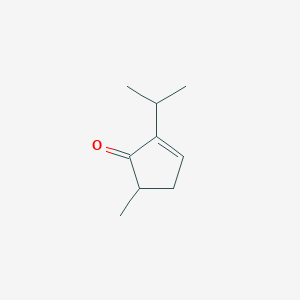
![(1R,2S,4S,6R,7S,8R,9S,12R,13S,16S)-16-methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13806440.png)
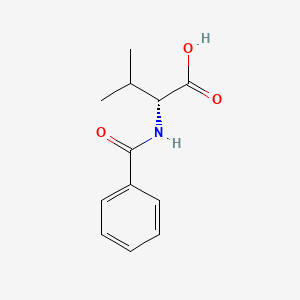
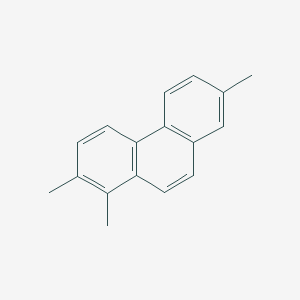
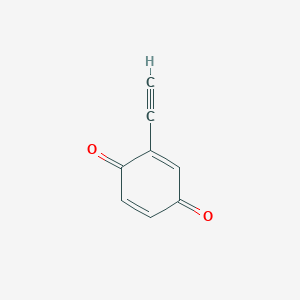
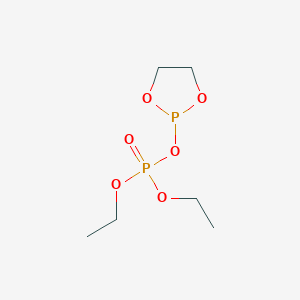
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)
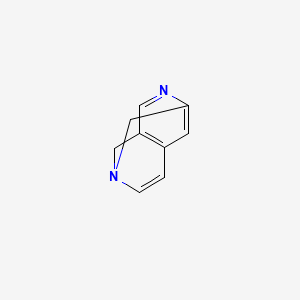

![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)
